molecular formula C16H12F3NO2 B13875528 3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol

3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol

Katalognummer: B13875528
Molekulargewicht: 307.27 g/mol
InChI-Schlüssel: IIZYUGPHSVNYLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol is a complex organic compound characterized by the presence of a trifluoromethoxy group attached to an indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The indole ring can participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol is unique due to its combination of a trifluoromethoxy group and an indole ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C16H12F3NO2

Molekulargewicht

307.27 g/mol

IUPAC-Name

3-[2-methyl-6-(trifluoromethoxy)indol-1-yl]phenol

InChI

InChI=1S/C16H12F3NO2/c1-10-7-11-5-6-14(22-16(17,18)19)9-15(11)20(10)12-3-2-4-13(21)8-12/h2-9,21H,1H3

InChI-Schlüssel

IIZYUGPHSVNYLZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N1C3=CC(=CC=C3)O)C=C(C=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.